The Chemical, Structural, and Optoelectronic Properties of N-Butyl-3-methyl-4-nitroaniline: A Comprehensive Technical Guide
The Chemical, Structural, and Optoelectronic Properties of N-Butyl-3-methyl-4-nitroaniline: A Comprehensive Technical Guide
Executive Summary
N-butyl-3-methyl-4-nitroaniline (CAS: 450357-07-0) is a highly specialized organic compound belonging to the class of N-alkylated nitroanilines. Characterized by a strong "push-pull" electron system, this molecule features an electron-donating secondary amine and an electron-withdrawing nitro group, bridged by a conjugated aromatic π -system.
As a Senior Application Scientist, I approach this compound not merely as a chemical catalog entry, but as a highly tunable molecular building block. The strategic placement of the N-butyl chain and the 3-methyl group makes this compound exceptionally valuable in two distinct fields: Non-Linear Optics (NLO) —specifically for Second Harmonic Generation (SHG)[1]—and as a highly regioselective synthetic intermediate for complex heterocycles like benzimidazoles[2]. This whitepaper deconstructs the structural causality, physicochemical data, and validated experimental protocols associated with this molecule.
Structural & Electronic Profiling: The Causality of Molecular Design
To understand the utility of N-butyl-3-methyl-4-nitroaniline, we must analyze the specific contributions of its functional groups to its overall macroscopic behavior.
The Push-Pull Chromophore Core
The fundamental optoelectronic properties of this compound arise from the para-relationship between the amine (donor) and the nitro (acceptor) groups. This creates a large molecular dipole moment ( μ ) and a high first hyperpolarizability ( β ). Upon excitation by an external optical field (such as a laser), the electron density shifts dramatically across the conjugated benzene ring, a prerequisite for non-linear optical activity.
The Role of the 3-Methyl Group (Steric Tuning)
In NLO materials, a common challenge is the re-absorption of the generated visible light by the crystal itself. The 3-methyl group introduces localized steric hindrance, forcing the adjacent nitro group to twist slightly out of the aromatic plane. This partial disruption of conjugation blue-shifts the absorption maximum ( λmax ), thereby increasing the optical transparency window of the crystal in the visible spectrum—a critical requirement for efficient 532 nm emission during Nd:YAG laser frequency doubling[1].
The Role of the N-Butyl Chain (Crystal Engineering)
For a molecule to exhibit macroscopic Second Harmonic Generation ( χ(2) ), it must crystallize in a non-centrosymmetric space group. Achiral molecules often pack centrosymmetrically to minimize dipole-dipole repulsion, which cancels out NLO effects. The N-butyl chain acts as a "steric interlever." Studies on homologous N-alkyl-4-nitroanilines demonstrate that while propyl or hexyl chains may result in SHG-inactive lattices, the specific length and flexibility of the butyl chain reliably forces the molecules into non-centrosymmetric, SHG-active planar layers[3][4].
Causality of molecular design leading to macroscopic Second Harmonic Generation (SHG).
Physicochemical Properties
The following table synthesizes the core quantitative data for N-butyl-3-methyl-4-nitroaniline, integrating verified catalog data and extrapolated properties based on its closest structural analogs (N-butyl-4-nitroaniline and 2-methyl-4-nitroaniline)[5].
| Property | Value / Description |
| IUPAC Name | N-butyl-3-methyl-4-nitroaniline |
| CAS Number | 450357-07-0 |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| SMILES String | O=N(=O)C1=CC=C(C=C1C)NCCCC |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in water |
| Predicted logP | ~3.2 (Highly lipophilic due to butyl chain) |
| H-Bond Donors/Acceptors | 1 / 3 |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a specific rationale (causality) and a validation checkpoint to prevent the propagation of errors.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
While multi-step protection/deprotection routes exist, the most robust method for synthesizing N-alkyl nitroanilines is the direct SNAr of a fluorinated precursor[6].
Rationale: 1-fluoro-3-methyl-4-nitrobenzene is utilized because the highly electronegative fluorine is strongly activated toward nucleophilic attack by the electron-withdrawing para-nitro group.
Step-by-Step Methodology:
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Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-fluoro-3-methyl-4-nitrobenzene (10.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Add n-butylamine (15.0 mmol, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq).
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the n-butylamine nucleophile, which would otherwise halt the reaction.
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Reaction: Attach a reflux condenser and heat the mixture to 90°C under a continuous nitrogen atmosphere for 12 hours.
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Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). The starting material spot should completely disappear, replaced by a lower-Rf, bright yellow product spot.
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Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc).
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Validation Checkpoint 2 (Analytical): Confirm the structure via 1H-NMR (look for the characteristic triplet of the N-butyl terminal methyl group at ~0.9 ppm and the broad singlet of the secondary amine N-H at ~4.5 ppm) and LC-MS (m/z [M+H]+ = 209.2).
Workflow for the regioselective SNAr synthesis of N-butyl-3-methyl-4-nitroaniline.
Protocol 2: Single Crystal Growth for NLO Characterization
To evaluate the SHG efficiency, defect-free single crystals must be grown.
Step-by-Step Methodology:
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Supersaturation: Dissolve 500 mg of highly purified (>99%) N-butyl-3-methyl-4-nitroaniline in a minimal volume of a 1:1 mixture of Ethyl Acetate and Hexane at 40°C.
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Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove any nucleation seeds (impurities).
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Controlled Evaporation: Puncture the vial cap with a single needle hole. Place the vial in a vibration-free, dark incubator set strictly to 20°C.
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Causality: Slow, undisturbed evaporation over 2-3 weeks allows the butyl chains to interleave thermodynamically, forming the requisite non-centrosymmetric hydrogen-bonded sheets[3].
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Validation: Harvest the macroscopic crystals and analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the space group prior to Kurtz-Perry powder SHG testing[4].
Safety and Handling
Like all nitroaniline derivatives, N-butyl-3-methyl-4-nitroaniline should be treated as a potential skin sensitizer and systemic toxicant. The lipophilic butyl chain enhances dermal penetration compared to parent nitroanilines.
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PPE Requirements: Nitrile gloves (double-gloving recommended during synthesis), chemical splash goggles, and a standard laboratory coat.
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Engineering Controls: All handling, especially of dry powders, must be conducted within a certified chemical fume hood to prevent inhalation of crystalline dust.
References
- Chemsrc. "N-butyl-3-methyl-4-nitroaniline | CAS#:450357-07-0".
- ResearchGate. "Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters".
- IUCr. "N-(n-Decyl)-4-nitroaniline (Structural analysis of N-alkyl-4-nitroanilines)".
- ACS Publications. "Optical Second Harmonic Generation in Achiral Bis(n-alkylamino)dicyanoquinodimethanes: Alkyl Chain Length as the Design Element".
- PubChem - NIH. "N-butyl-4-nitroaniline | C10H14N2O2 | CID 3801140".
